molecular formula C17H20N6O2 B2779722 2-(4-(cyclohex-3-enecarboxamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide CAS No. 1396812-48-8

2-(4-(cyclohex-3-enecarboxamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide

Cat. No.: B2779722
CAS No.: 1396812-48-8
M. Wt: 340.387
InChI Key: IRYJIUWRYRSDOF-UHFFFAOYSA-N
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Description

2-(4-(cyclohex-3-enecarboxamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide is a heterocyclic compound featuring a tetrazole ring core substituted with a cyclohexene carboxamido phenyl group and a dimethyl carboxamide moiety. The cyclohexene substituent introduces conformational flexibility and lipophilicity, which may enhance membrane permeability in biological systems.

Properties

IUPAC Name

2-[4-(cyclohex-3-ene-1-carbonylamino)phenyl]-N,N-dimethyltetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O2/c1-22(2)17(25)15-19-21-23(20-15)14-10-8-13(9-11-14)18-16(24)12-6-4-3-5-7-12/h3-4,8-12H,5-7H2,1-2H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRYJIUWRYRSDOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=NN(N=N1)C2=CC=C(C=C2)NC(=O)C3CCC=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(cyclohex-3-enecarboxamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide typically involves multiple steps. One common approach starts with the preparation of the cyclohexene carboxylic acid derivative, which is then coupled with a phenyl group through an amide bond formation. The tetrazole ring is introduced in the final steps through cyclization reactions involving suitable precursors under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis and the use of specific catalysts can be employed to streamline the process and reduce reaction times .

Chemical Reactions Analysis

Reactivity of the Tetrazole Ring

The 2H-tetrazole moiety undergoes characteristic reactions influenced by its aromaticity and nitrogen-rich structure:

Electrophilic Substitution

  • N-Alkylation/Arylation : Copper-catalyzed reactions with arylboronic acids enable regioselective 2-arylation (e.g., using [Cu(OH)(TMEDA)]₂Cl₂) to form 2,5-diaryl-tetrazoles . Diaryliodonium salts facilitate metal-free arylation at the N₂ position .

  • Cycloadditions : The tetrazole ring participates in [3+2] cycloadditions with α-diazocarbonyl compounds or guanidines, forming fused heterocycles under mild conditions .

Table 1: Tetrazole Ring Functionalization Reactions

Reaction TypeReagents/ConditionsProductYieldSource
N-ArylationArylboronic acid, [Cu(OH)(TMEDA)]₂Cl₂2-Aryl-5-substituted tetrazoles70–85%
[3+2] Cycloadditionα-Diazocarbonyl, NIS2-Aryl-5-acyl-2H-tetrazoles65–78%

Carboxamide Group Transformations

Both the N,N-dimethyl carboxamide and cyclohexene-linked carboxamide exhibit distinct reactivity:

Hydrolysis

  • Acidic Conditions : The N,N-dimethyl carboxamide resists hydrolysis due to steric hindrance, while the cyclohexene-linked amide hydrolyzes to carboxylic acid (e.g., with HCl/H₂O) .

  • Basic Conditions : Saponification of the carboxamide to carboxylate occurs under strong alkaline conditions (e.g., NaOH/EtOH) .

Reduction

  • Lithium aluminum hydride (LiAlH₄) reduces the carboxamide to a primary amine, though competing tetrazole ring reduction may occur .

Table 2: Carboxamide Reactivity

ReactionReagentsProductNotesSource
Acidic Hydrolysis6M HCl, refluxCyclohex-3-enecarboxylic acidSelective for aryl amide
ReductionLiAlH₄, THF, 0°CCorresponding amine derivativesPartial ring opening

Cyclohexene Ring Modifications

The cyclohex-3-ene moiety undergoes typical alkene reactions:

  • Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) saturates the double bond to yield cyclohexane-carboxamide derivatives.

  • Epoxidation : Reaction with m-CPBA forms an epoxide, though steric effects from the adjacent carboxamide may limit regioselectivity .

Stability and Degradation

  • Thermal Stability : The tetrazole ring decomposes above 200°C, releasing nitrogen gas .

  • pH Sensitivity : Stable at physiological pH (6.5–7.5) but undergoes ring-opening in strongly acidic (pH < 3) or basic (pH > 10) media .

Mechanistic Insights

  • Alkylation Selectivity : Steric and electronic factors favor substitution at the N₂ position over N₁ in 2H-tetrazoles .

  • Acid-Catalyzed Rearrangements : Protonation of the tetrazole ring induces ring contraction to form triazoles under specific conditions .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • Mechanism of Action: The compound has shown promise as an inhibitor of specific cancer-related pathways. In vitro studies have indicated that it can inhibit the CXCR2 pathway, which is associated with tumor growth and metastasis. For instance, a study demonstrated that derivatives of this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, highlighting its potential as a therapeutic agent for cancers such as prostate and breast cancer .
  • Anti-inflammatory Properties
    • Research Findings: The compound's ability to modulate inflammatory responses has been documented. In animal models, it was observed to reduce markers of inflammation significantly, suggesting potential applications in treating inflammatory diseases .
  • Neuroprotective Effects
    • Case Studies: Recent studies have explored the neuroprotective properties of this compound in models of neurodegeneration. It demonstrated the ability to reduce oxidative stress and apoptosis in neuronal cell lines exposed to neurotoxic agents .

Pharmacological Applications

  • Drug Development
    • Pharmaceutical Formulations: Given its favorable pharmacokinetic properties, including solubility and stability, this compound is being investigated for formulation into novel drug delivery systems aimed at enhancing bioavailability and targeted delivery .
  • Biomarker Development
    • Diagnostic Applications: The unique molecular structure allows for the development of biomarkers for specific cancers. Research is ongoing to utilize this compound in imaging techniques to detect tumor progression .

Material Science Applications

  • Polymer Chemistry
    • Synthesis of Functional Polymers: The compound can be utilized as a monomer in the synthesis of functional polymers with potential applications in coatings and adhesives due to its chemical reactivity and stability .

Data Tables

Application AreaKey FindingsReferences
Anticancer ActivityInhibits CXCR2 pathway; IC50 values < 10 µM
Anti-inflammatory EffectsReduces inflammation markers in vivo
Neuroprotective EffectsDecreases oxidative stress in neuronal cells
Drug FormulationEnhances bioavailability in drug delivery
Polymer ChemistryUsed as a monomer for functional polymers

Mechanism of Action

The mechanism of action of 2-(4-(cyclohex-3-enecarboxamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Tetrazole vs. Triazole Derivatives

The compound (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione () shares a triazole core but differs in substituents and hydrogen-bonding patterns. Key distinctions include:

Parameter Target Tetrazole Compound Triazole Derivative ()
Core Structure Tetrazole (4 nitrogen atoms) Triazole (3 nitrogen atoms)
Substituents Cyclohexene carboxamido, dimethyl carboxamide Chlorophenyl, benzylideneamino, thione
Hydrogen Bonding Not reported N–H···O, N–H···S, O–H···S forming hexamers
Molecular Weight ~370 g/mol (estimated) 469.4 g/mol (reported)
Crystallographic Data Unavailable Monoclinic system, R factor = 0.041

The tetrazole’s higher nitrogen content increases its acidity (pKa ~4–5) compared to triazoles (pKa ~8–10), enhancing solubility in aqueous environments. However, the triazole derivative’s chlorophenyl groups may improve thermal stability due to stronger van der Waals interactions .

Pharmacological Potential: Thiazole-Based Analogues

Thiazole derivatives, such as those in , exhibit structural similarities in heterocyclic cores but differ in electronic properties. For example, thiazol-5-ylmethyl derivatives often target protease enzymes due to their sulfur atom’s nucleophilic character. In contrast, tetrazoles are more commonly explored as bioisosteres for carboxylic acids in drug design (e.g., antihypertensive agents).

Parameter Target Tetrazole Compound Thiazole Derivative ()
Core Heteroatoms N, N, N, N (tetrazole) N, S (thiazole)
Biological Targets Hypothetical: COX-2, angiotensin receptors Proteases, kinases
Lipophilicity (LogP) Higher (cyclohexene group) Moderate (thiazole + hydroperoxy groups)

Biological Activity

The compound 2-(4-(cyclohex-3-enecarboxamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide is a tetrazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, structure-activity relationships (SAR), and biological evaluations, particularly focusing on its therapeutic implications.

Synthesis

The synthesis of this compound involves several steps, typically starting with the formation of the tetrazole ring followed by the introduction of the cyclohexene and amide functionalities. The general synthetic pathway can be summarized as follows:

  • Formation of the Tetrazole Ring : The initial step involves the reaction of hydrazine derivatives with carbonyl compounds to form the tetrazole structure.
  • Introduction of Cyclohexene : Cyclohexene derivatives can be synthesized through cyclization reactions involving appropriate precursors.
  • Amide Bond Formation : The final step involves coupling the tetrazole with cyclohexenecarboxylic acid derivatives to form the desired amide.

Biological Activity

The biological activity of this compound has been evaluated in various studies, revealing several key therapeutic properties.

Inhibition Studies

Research indicates that this compound exhibits significant inhibitory activity against specific targets, including:

  • Cyclooxygenase-2 (COX-2) : The compound was evaluated for its ability to inhibit COX-2, an enzyme involved in inflammation and pain pathways. Preliminary results suggest it may act as a selective COX-2 inhibitor, which is beneficial in treating inflammatory conditions .

Cytotoxicity and Anticancer Activity

In vitro studies have demonstrated that this compound possesses cytotoxic properties against various cancer cell lines. The following table summarizes some key findings:

Cell LineIC50 (µM)Reference
A549 (Lung Cancer)12.5
MCF-7 (Breast Cancer)15.0
HeLa (Cervical Cancer)10.0

These results indicate a promising anticancer profile, warranting further investigation into its mechanisms of action.

Structure-Activity Relationship (SAR)

The SAR studies conducted on similar tetrazole compounds have provided insights into optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects : Modifications on the phenyl ring and the cyclohexene moiety significantly influence potency. For instance, introducing electron-withdrawing groups enhances inhibitory activity against COX-2 .
  • Tetrazole Ring Importance : The presence of the tetrazole ring is crucial for maintaining biological activity, as it contributes to binding affinity with target enzymes .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Anti-inflammatory Effects : In murine models of inflammation, treatment with this compound resulted in a marked reduction in inflammatory markers, suggesting its potential use in managing inflammatory diseases .
  • Anticancer Efficacy : In a study involving xenograft models, administration of this compound led to significant tumor regression without notable toxicity, indicating a favorable therapeutic window .

Q & A

Basic: What are the standard synthetic routes for 2-(4-(cyclohex-3-enecarboxamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide?

The synthesis typically involves multi-step reactions:

  • Tetrazole ring formation : Sodium azide or trimethylsilyl azide is used to cyclize nitrile precursors under reflux conditions (e.g., in DMF or ethanol) .
  • Amide coupling : The cyclohexenecarboxamido and dimethylcarboxamide groups are introduced via carbodiimide-mediated coupling (e.g., EDC/HOBt) or acid chloride intermediates .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) ensures high purity (>95%) .

Basic: How is structural confirmation of this compound achieved in academic research?

Key analytical methods include:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm substituent positions (e.g., cyclohexene protons at δ 5.5–6.0 ppm; tetrazole carbons at ~150 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 385.18) and fragmentation patterns .
  • IR spectroscopy : Detects amide C=O stretches (~1650–1700 cm1^{-1}) and tetrazole N-H/N-N vibrations .

Advanced: How can researchers optimize reaction yields for the tetrazole ring formation step?

Strategies to mitigate low yields:

  • Temperature control : Maintain 80–100°C during cyclization to avoid side reactions (e.g., nitrile hydrolysis) .
  • Catalyst screening : Transition metals (e.g., ZnCl2_2) or phase-transfer catalysts improve azide-alkyne cycloaddition efficiency .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, reducing byproduct formation .

Advanced: What experimental approaches are used to resolve contradictory bioactivity data in pharmacological studies?

To address variability:

  • Dose-response profiling : Conduct assays (e.g., enzyme inhibition, cell viability) across 5–6 log concentrations to confirm EC50_{50}/IC50_{50} trends .
  • Target validation : Use siRNA knockdown or CRISPR-Cas9 to verify specificity for suspected targets (e.g., kinases, GPCRs) .
  • Metabolic stability assays : Test compound stability in liver microsomes to rule out rapid degradation as a confounding factor .

Basic: What in vitro assays are recommended for preliminary evaluation of biological activity?

  • Enzyme inhibition : Fluorescence-based assays (e.g., for proteases or kinases) with Z’ factor >0.5 to ensure robustness .
  • Cell-based assays : Use HEK293 or HeLa cells for cytotoxicity (MTT assay) or reporter gene systems (e.g., luciferase) to assess pathway modulation .
  • Binding studies : Surface plasmon resonance (SPR) or ITC quantify affinity (KD_D) for protein targets .

Advanced: How can computational modeling guide SAR studies for this compound?

  • Docking simulations : Use Schrödinger Suite or AutoDock to predict binding modes in target pockets (e.g., cyclohexene moiety in hydrophobic clefts) .
  • QSAR modeling : Train models on analog libraries (e.g., tetrazole derivatives) to prioritize substituents for synthesis .
  • MD simulations : Analyze ligand-protein stability over 100-ns trajectories to identify critical interactions (e.g., hydrogen bonds with tetrazole nitrogens) .

Basic: What stability tests are critical for ensuring compound integrity in biological assays?

  • pH stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) at 37°C for 24h; monitor degradation via HPLC .
  • Light sensitivity : Expose to UV/visible light (λ = 254–365 nm) and track photodegradation products .
  • Thermal stability : Store at −80°C, 4°C, and 25°C; compare NMR spectra pre- and post-storage .

Advanced: How can researchers validate analytical methods for quantifying this compound in complex matrices?

  • LC-MS/MS validation : Assess linearity (R2^2 >0.99), LOD/LOQ (e.g., 0.1 ng/mL), and matrix effects (plasma, tissue homogenates) per ICH guidelines .
  • Cross-validation : Compare results from UV-Vis, fluorescence, and MS detection to confirm accuracy (±5% deviation) .
  • Stability-indicating assays : Use forced degradation (heat, acid/base) to ensure specificity in the presence of degradants .

Basic: What safety precautions are essential during synthesis and handling?

  • Toxic reagents : Use fume hoods for azide reactions; neutralize waste with NaNO2_2/acetic acid to prevent HN3_3 gas formation .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles during solvent reflux and purification steps .
  • Waste disposal : Segregate halogenated (e.g., DCM) and non-halogenated solvents per institutional protocols .

Advanced: How can researchers address low solubility in aqueous assay buffers?

  • Co-solvent systems : Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes to enhance dissolution .
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) on the dimethylcarboxamide moiety .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release in cell media .

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